molecular formula C12H19ClN2O B2479264 N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride CAS No. 1606083-52-6

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride

Cat. No.: B2479264
CAS No.: 1606083-52-6
M. Wt: 242.75
InChI Key: QILFWTYIHVDTHS-UHFFFAOYSA-N
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Description

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is a chemical compound with a complex structure, characterized by the presence of both methylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride typically involves the reaction of N-methyl-4-aminobutyric acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-methyl-4-(methylamino)-N-phenylbutanoic acid.

    Reduction: Formation of N-methyl-4-(methylamino)-N-phenylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyltyramine: Shares a similar methylamino group but differs in its overall structure and biological activity.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a similar amine structure but different functional groups.

Uniqueness

N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-4-(methylamino)-N-phenylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-13-10-6-9-12(15)14(2)11-7-4-3-5-8-11;/h3-5,7-8,13H,6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILFWTYIHVDTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)N(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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